molecular formula C20H13NO2 B15062258 3-(2-Naphthoyl)quinolin-4(1H)-one CAS No. 821004-10-8

3-(2-Naphthoyl)quinolin-4(1H)-one

Cat. No.: B15062258
CAS No.: 821004-10-8
M. Wt: 299.3 g/mol
InChI Key: MQJXYXBBQAYJAD-UHFFFAOYSA-N
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Description

3-(2-Naphthoyl)quinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a naphthoyl group attached to the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthoyl)quinolin-4(1H)-one typically involves the condensation of 2-naphthoyl chloride with 4-hydroxyquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Naphthoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinolinone derivatives.

    Substitution: The naphthoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

3-(2-Naphthoyl)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Naphthoyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Naphthoyl)quinolin-4(1H)-one can be compared with other quinolinone derivatives, such as:

    2-(2-Naphthoyl)quinolin-4(1H)-one: Similar structure but with the naphthoyl group attached at a different position.

    3-(2-Benzoyl)quinolin-4(1H)-one: Contains a benzoyl group instead of a naphthoyl group.

    4-Hydroxyquinolin-2(1H)-one: Lacks the naphthoyl group but retains the quinolinone core.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

821004-10-8

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

3-(naphthalene-2-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C20H13NO2/c22-19(15-10-9-13-5-1-2-6-14(13)11-15)17-12-21-18-8-4-3-7-16(18)20(17)23/h1-12H,(H,21,23)

InChI Key

MQJXYXBBQAYJAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

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